molecular formula C7H2N4 B3050197 cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 2424-32-0

cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B3050197
CAS No.: 2424-32-0
M. Wt: 142.12 g/mol
InChI Key: PSDKLXIWEMMSLZ-UHFFFAOYSA-N
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Description

Cyclopropane-1,1,2,2-tetracarbonitrile, also known as 1,1,2,2-tetracyanocyclopropane, is an organic compound with the molecular formula C₇H₂N₄. It is characterized by a cyclopropane ring substituted with four cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-1,1,2,2-tetracarbonitrile can be synthesized through a solvent-free, one-pot process. This involves the reaction of aromatic aldehydes and dialdehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. This method is advantageous due to its easy workup, mild reaction conditions, and excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the solvent-free, one-pot synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include cyanogen bromide, malononitrile, and sodium ethoxide. These reactions are typically carried out under solvent-free conditions using milling techniques .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield pentasubstituted cyclopropanes .

Scientific Research Applications

Cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2424-32-0

Molecular Formula

C7H2N4

Molecular Weight

142.12 g/mol

IUPAC Name

cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2

InChI Key

PSDKLXIWEMMSLZ-UHFFFAOYSA-N

SMILES

C1C(C1(C#N)C#N)(C#N)C#N

Canonical SMILES

C1C(C1(C#N)C#N)(C#N)C#N

2424-32-0

Origin of Product

United States

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